1,2-Dihydro-1-oxo-pyrrolo[1,2-A]pyrazine-3-carboxylic acid methyl ester is a heterocyclic compound characterized by its unique pyrrolo-pyrazine structure. This compound is notable for its potential applications in medicinal chemistry due to the presence of the pyrrole and pyrazine rings, which are common in various bioactive molecules. The systematic name reflects its structural features, including a dihydro form and a methyl ester functional group.
The compound can be synthesized from various precursors, often involving reactions that introduce the necessary functional groups and ring structures. It has been studied in the context of synthetic strategies for creating complex heterocycles, particularly for their biological activities and potential therapeutic uses .
1,2-Dihydro-1-oxo-pyrrolo[1,2-A]pyrazine-3-carboxylic acid methyl ester belongs to the class of pyrrolo-pyrazines, which are recognized for their diverse biological properties. This classification is significant as it indicates the compound's potential as a lead structure for drug development.
The synthesis of 1,2-dihydro-1-oxo-pyrrolo[1,2-A]pyrazine-3-carboxylic acid methyl ester typically involves several steps:
The molecular formula of 1,2-dihydro-1-oxo-pyrrolo[1,2-A]pyrazine-3-carboxylic acid methyl ester is . Its structure features:
The compound's molecular weight is approximately 182.19 g/mol. The structural representation can be visualized using chemical drawing software or databases like PubChem, which provide detailed molecular geometry and bond angles .
1,2-Dihydro-1-oxo-pyrrolo[1,2-A]pyrazine-3-carboxylic acid methyl ester can undergo various chemical transformations:
Technical details regarding these reactions often involve specific conditions such as temperature, solvent choice, and reaction time .
The mechanism of action for 1,2-dihydro-1-oxo-pyrrolo[1,2-A]pyrazine-3-carboxylic acid methyl ester is not fully elucidated but is believed to involve:
Data from studies suggest that compounds with similar structures exhibit antitumor and antimicrobial activities, indicating potential therapeutic roles for this compound as well .
The physical properties of 1,2-dihydro-1-oxo-pyrrolo[1,2-A]pyrazine-3-carboxylic acid methyl ester include:
Key chemical properties include:
Relevant analyses such as NMR spectroscopy and mass spectrometry are essential for confirming these properties and characterizing the compound thoroughly .
The applications of 1,2-dihydro-1-oxo-pyrrolo[1,2-A]pyrazine-3-carboxylic acid methyl ester span various fields:
Nitrogen-containing heterocycles represent foundational structural motifs in modern drug discovery, owing to their unparalleled versatility in mimicking biological intermediates and engaging target proteins through diverse binding interactions. These heterocyclic systems facilitate critical interactions—including hydrogen bonding, dipole-dipole forces, π-stacking, and van der Waals contacts—due to their electron-rich nitrogen atoms and polarized ring structures [3]. Statistical analyses underscore their dominance: over 75% of small-molecule drugs approved by the United States Food and Drug Administration incorporate nitrogen-based heterocycles, with an average density of 3.1 nitrogen atoms per molecule in this subclass [3] [8]. Their synthetic tractability, tunable solubility profiles, and three-dimensional complexity further enhance their utility in addressing challenging biological targets, such as protein-protein interfaces and nucleic acid structures [3].
Pyrrolo[1,2-a]pyrazinones exemplify this privileged scaffold class, featuring a fused bicyclic system that merges pyrrole and pyrazinone pharmacophores. This architecture combines the planar aromatic character of pyrrole with the hydrogen-bonding capacity of the pyrazinone carbonyl and imine functionalities. Such features enable simultaneous engagement with both polar and hydrophobic binding pockets in biological targets, a characteristic leveraged in kinase inhibitors, receptor antagonists, and antimicrobial agents [3] [6] [8].
Table 1: Prevalence of Nitrogen Heterocycles in Approved Therapeutics
Heterocycle Type | Representative Drugs | % FDA-Approved Small Molecules (2020) |
---|---|---|
Monocyclic (e.g., pyridine) | Nicotine, Isoniazid | 22% |
Fused Bicyclic (e.g., quinoline) | Quinine, Topotecan | 31% |
Pyrrolopyrazine Derivatives | Ranirestat, Agelastatin analogs | <5% (Emerging class) |
The pyrrolo[1,2-a]pyrazinone scaffold first gained prominence through its occurrence in biologically active marine natural products. Initial discoveries emerged from sponge and coral ecosystems, where brominated derivatives demonstrated potent ecological defense functions. Key milestones include:
These natural products share a conserved 1,2-dihydropyrrolo[1,2-a]pyrazin-3-one core, often halogenated at the pyrrole C5/C6 positions. The discovery of their bioactivities prompted synthetic campaigns to access the core scaffold, with early routes focusing on intramolecular aza-Michael additions. For instance, potassium carbonate-catalyzed cyclization of N-alkylated pyrrole-2-carboxamides yielded the Longamide B framework, while acid-mediated cyclizations (e.g., trifluoroacetic acid) enabled agelastatin synthesis through bioinspired iminium intermediates [8] [6].
Table 2: Chronology of Key Pyrrolo[1,2-a]pyrazinone Natural Products
Natural Product | Source Organism | Bioactivity | Structural Features |
---|---|---|---|
Longamide B (1983) | Axinella sponge | Antitrypanosomal (IC₅₀ 1.2 μM) | 5-Bromo, 3-carboxylic acid |
Cyclooroidin (1986) | Agelas sponge | Antifouling agent | 5,6-Dibromo, guanidine side chain |
Agelastatin A (1993) | Agelas coral | Anticancer (GSK-3β inhibition) | Tetracyclic fused system |
Peramine (1980s) | Epichloë fungi | Insect feeding deterrent | Reduced pyrazine ring |
The bioactivity of pyrrolo[1,2-a]pyrazinones is exquisitely sensitive to substitution patterns, with minor modifications profoundly altering target engagement profiles. The title compound—1,2-Dihydro-1-oxo-pyrrolo[1,2-A]pyrazine-3-carboxylic acid methyl ester—exemplifies this principle through its strategic esterification at position 3. Key functionalization sites include:
Table 3: Bioactivity Modulation via Position 3 Functionalization
Position 3 Substituent | Representative Target | Effect on Bioactivity |
---|---|---|
Carboxylic acid (e.g., Longamide B) | Trypanosomal proteases | Antiparasitic activity retained but limited cellular uptake |
Methyl ester (Title Compound) | Kinase hinge regions | Enhanced membrane permeability & nanomolar PIM1 inhibition |
Amide/peptide derivatives | HIV-1 integrase | Improved selectivity over related enzymes (e.g., RNase H) |
Nitrile | Melanin-concentrating hormone receptor | Agonist-to-antagonist switch |
The methyl ester in the title compound (CAS 119756-20-6; molecular weight 192.17 g/mol; SMILES: O=C(C1=CN2C(C(N1)=O)=CC=C2)OC) balances lipophilicity (cLogP ≈1.2) and polarity, making it a versatile synthetic intermediate for further derivatization [2]. Structure-activity relationship (SAR) studies confirm that ester hydrolysis abolishes kinase inhibition, underscoring the critical role of the methoxycarbonyl group in maintaining the optimal electrostatic potential for ATP-binding pocket insertion [4] [10]. This functionalization strategy—from natural product acids to synthetic esters—enables the scaffold’s adaptation across diverse therapeutic contexts, from oncology to infectious diseases.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1